molecular formula C30H38N6O12S B1344023 Ac-DMQD-AMC CAS No. 355137-38-1

Ac-DMQD-AMC

货号: B1344023
CAS 编号: 355137-38-1
分子量: 706.7 g/mol
InChI 键: QJFJTAOSTJMQCI-TUFLPTIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ac-DMQD-AMC is a fluorogenic substrate for Caspase 3, also known as Apopain. Caspase 3 is a cysteine protease that is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). This compound is used extensively in research related to apoptosis, Alzheimer’s disease, and drug discovery .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DMQD-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure high purity and yield .

化学反应分析

Types of Reactions

Ac-DMQD-AMC primarily undergoes hydrolysis reactions catalyzed by Caspase 3. The hydrolysis of the amide bond in the peptide releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Common Reagents and Conditions

    Reagents: Caspase 3 enzyme, buffer solutions (e.g., phosphate-buffered saline).

    Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the hydrolysis reaction is free AMC, which can be quantified by its fluorescence emission at 440-460 nm when excited at 360-380 nm .

科学研究应用

Ac-DMQD-AMC is a peptide compound used in biochemical research and pharmaceutical applications . It is designed to release a fluorescent signal upon cleavage, making it suitable for monitoring enzyme activity .

Scientific Research Applications

This compound is widely utilized in various research areas:

  • Biochemical Assays: this compound serves as a substrate in enzyme assays, particularly for proteases, allowing real-time monitoring of enzyme activity due to its ability to release a fluorescent signal upon cleavage .
  • Drug Development: Researchers use this compound to study interactions between potential drug candidates and specific enzymes, aiding in the design of more effective therapeutics with targeted action .
  • Cell Biology: In cell culture experiments, this compound helps in understanding cellular processes like apoptosis and signaling pathways by tracking enzyme activity related to these processes .
  • Diagnostics: This compound can be employed in diagnostic tests to detect diseases by measuring enzyme levels, offering a non-invasive method for disease monitoring .
  • Research on Neurodegenerative Diseases: this compound is used in studies investigating proteolytic enzymes involved in neurodegenerative conditions, helping to uncover mechanisms of disease progression and potential therapeutic targets .

作用机制

Ac-DMQD-AMC exerts its effects by serving as a substrate for Caspase 3. Upon cleavage by Caspase 3, the compound releases AMC, which fluoresces and can be measured. This fluorescence indicates the activity of Caspase 3, providing insights into apoptotic processes. Caspase 3 is activated by upstream caspases (e.g., Caspases 8, 9, and 10) and subsequently activates downstream caspases (e.g., Caspases 6 and 7), leading to the execution phase of apoptosis .

相似化合物的比较

Similar Compounds

    Ac-DEVD-AMC: Another fluorogenic substrate for Caspase 3, but less specific compared to Ac-DMQD-AMC.

    Ac-YVAD-AMC: A substrate for Caspase 1, used in studies of inflammation and pyroptosis.

Uniqueness

This compound is unique due to its high specificity for Caspase 3, making it a valuable tool in apoptosis research. Its ability to release a fluorescent signal upon cleavage allows for easy and accurate measurement of Caspase 3 activity .

常见问题

Basic Questions

Q. What experimental protocols are recommended for measuring caspase-3 activity using Ac-DMQD-AMC?

  • Methodological Answer : this compound is a fluorogenic substrate cleaved by caspase-3, releasing AMC (7-amino-4-methylcoumarin), which emits fluorescence at 460 nm. Standard protocols involve incubating cell lysates with the substrate (e.g., 1 nM Db-scTRAIL stimulation) and measuring fluorescence kinetics every 2 minutes for 2 hours using a microplate reader. Include untreated controls to establish baseline activity. Normalize data by calculating slopes of fluorescence increase and report mean values ± SD from triplicate experiments . Parallel validation via immunoblotting for cleaved caspase-3 is recommended to confirm enzymatic activity .

Q. How should this compound be stored to maintain stability in long-term experiments?

  • Methodological Answer : Store lyophilized this compound at -20°C or below to prevent degradation. Reconstitute in caspase assay buffer (e.g., 50 mM HEPES, pH 7.4) and aliquot to avoid freeze-thaw cycles. Purity (>96%) and molecular weight (706.23 g/mol) should be verified via HPLC or mass spectrometry before use .

Q. What controls are essential when designing caspase-3 assays with this compound?

  • Methodological Answer : Include:

  • Negative controls : Untreated cells or lysates with caspase-3 inhibitors (e.g., Z-DEVD-FMK).
  • Positive controls : Cells treated with pro-apoptotic agents (e.g., staurosporine).
  • Technical controls : Substrate-only wells to detect background fluorescence.
    Ensure consistency in sample preparation (e.g., equal protein loading) and normalize fluorescence data to total protein concentration or cell count .

Advanced Research Questions

Q. How can researchers optimize this compound substrate concentration to avoid artifacts in kinetic assays?

  • Methodological Answer : Substrate depletion or enzyme saturation can skew results. Perform pilot experiments with varying substrate concentrations (e.g., 10–100 µM) and measure initial reaction rates. Use Michaelis-Menten kinetics to determine the optimal [S] (e.g., Km ≈ 20 µM for caspase-3). Ensure linear fluorescence increase over the measurement period, as non-linear slopes may indicate substrate exhaustion .

Q. How should discrepancies between fluorogenic substrate data (this compound) and apoptosis markers (e.g., PARP cleavage) be resolved?

  • Methodological Answer : Contradictions may arise from temporal differences in caspase-3 activation versus downstream apoptosis markers. Perform time-course experiments (e.g., 0–8 hours post-treatment) and correlate fluorescence data with immunoblotting for cleaved PARP. If discrepancies persist, consider off-target substrate cleavage (e.g., by other caspases) and validate using caspase-3-specific inhibitors or knockout models .

Q. What strategies are effective for analyzing caspase-3 activity in heterogeneous cell populations (e.g., tumor samples)?

  • Methodological Answer : Normalize fluorescence data to cell viability metrics (e.g., WST-1 assay) to account for variable apoptosis rates. Use flow cytometry to sort subpopulations (e.g., live/dead cells) before lysing. Alternatively, apply multiplex assays (e.g., Luminex) to measure caspase-3 activity alongside other apoptotic markers .

Q. How can researchers design experiments to assess caspase-3 activation kinetics under varying stimuli (e.g., TRAIL vs. chemotherapeutic agents)?

  • Methodological Answer :

  • Hypothesis : Different stimuli may alter caspase-3 activation thresholds or kinetics.
  • Design : Treat cells with TRAIL (1 nM), cisplatin (50 µM), or other agents. Collect lysates at 0, 2, 4, and 8 hours.
  • Analysis : Compare fluorescence slopes and time-to-peak activity. Use ANOVA to assess statistical significance between treatment groups.
    Reference kinetic parameters from published datasets (e.g., slope = 0.15 RFU/min for TRAIL at 2 hours) .

Q. What methodological pitfalls should researchers avoid when interpreting this compound data in complex biological systems?

  • Methodological Answer :

  • Pitfall 1 : Overinterpreting fluorescence increases without confirming caspase-3 specificity (e.g., via inhibitor studies).
  • Pitfall 2 : Ignoring pH or temperature fluctuations during assays, which alter enzyme activity.
  • Pitfall 3 : Failing to account for autofluorescence in cell lysates (e.g., from phenol red in media).
    Mitigate these by including technical replicates and orthogonal validation methods (e.g., immunoblotting) .

Q. Data Reporting and Validation

Q. How should researchers normalize and report caspase-3 activity data from this compound assays?

  • Methodological Answer : Normalize fluorescence values to total protein (e.g., BCA assay) or cell count. Express data as fold-change relative to untreated controls or as absolute activity (RFU/min/µg protein). Report statistical significance (e.g., p < 0.05 via Student’s t-test) and include raw data in supplementary materials .

Q. What frameworks (e.g., FINER criteria) can ensure research questions involving this compound are scientifically rigorous?

  • Methodological Answer : Apply the FINER criteria:
  • Feasible : Ensure access to equipment (e.g., fluorometers) and reagents.
  • Novel : Investigate understudied contexts (e.g., caspase-3 in non-apoptotic processes).
  • Ethical : Use primary cell lines with proper IRB approval.
  • Relevant : Align with broader apoptosis or drug resistance research .

属性

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFJTAOSTJMQCI-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-DMQD-AMC
Reactant of Route 2
3-Amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Ac-DMQD-AMC
Reactant of Route 3
Ac-DMQD-AMC
Reactant of Route 4
Ac-DMQD-AMC
Reactant of Route 5
Ac-DMQD-AMC
Reactant of Route 6
Ac-DMQD-AMC

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